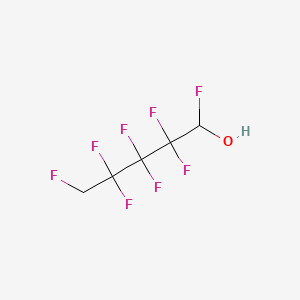
2,5-Dichloro-4-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and an ethoxy group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 4-ethoxybenzoic acid is continuously fed along with chlorine gas. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation, due to the presence of electron-withdrawing chlorine atoms.
Reduction: The compound can be reduced to form 2,5-dichloro-4-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form 2,5-dichloro-4-ethoxybenzaldehyde using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nitration: 2,5-Dichloro-4-ethoxy-3-nitrobenzoic acid.
Reduction: 2,5-Dichloro-4-ethoxybenzyl alcohol.
Oxidation: 2,5-Dichloro-4-ethoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorobenzoic acid: Similar structure but lacks the ethoxy group.
4-Ethoxybenzoic acid: Similar structure but lacks the chlorine atoms.
2,4-Dichlorobenzoic acid: Similar structure but chlorine atoms are at different positions.
Uniqueness
2,5-Dichloro-4-ethoxybenzoic acid is unique due to the presence of both chlorine atoms and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and potential biological activities.
Eigenschaften
Molekularformel |
C9H8Cl2O3 |
|---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
KEUDLGXJFJJDSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


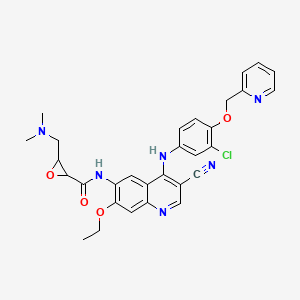
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)

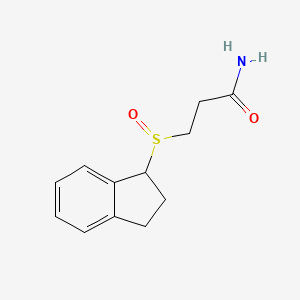
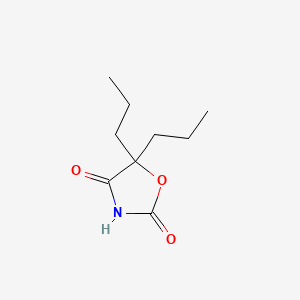
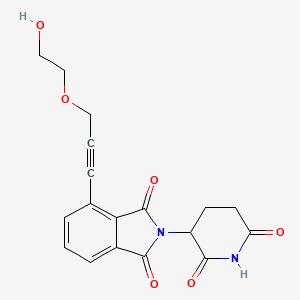

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)


